molecular formula C19H15F2NO4 B13845123 4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid

4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid

Cat. No.: B13845123
M. Wt: 359.3 g/mol
InChI Key: PQOJKVLOZNJGPC-UHFFFAOYSA-N
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Description

4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid is a chemical compound known for its potential applications in medicinal chemistry. It is structurally characterized by the presence of a chroman ring substituted with fluorine atoms and an indole carboxylic acid moiety. This compound has garnered interest due to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Chroman Ring: The chroman ring is synthesized through a series of reactions, including halogenation and cyclization.

    Introduction of Fluorine Atoms: Fluorine atoms are introduced via selective fluorination reactions.

    Coupling with Indole Derivative: The chroman derivative is then coupled with an indole derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tegoprazan: A potassium-competitive acid blocker with a similar chroman structure.

    Vonoprazan: Another potassium-competitive acid blocker with a different substitution pattern.

Uniqueness

4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid is unique due to its specific substitution pattern and the combination of chroman and indole moieties

Properties

Molecular Formula

C19H15F2NO4

Molecular Weight

359.3 g/mol

IUPAC Name

4-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-2-methyl-1H-indole-6-carboxylic acid

InChI

InChI=1S/C19H15F2NO4/c1-9-4-12-14(22-9)5-10(19(23)24)6-16(12)26-15-2-3-25-17-8-11(20)7-13(21)18(15)17/h4-8,15,22H,2-3H2,1H3,(H,23,24)

InChI Key

PQOJKVLOZNJGPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)O

Origin of Product

United States

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